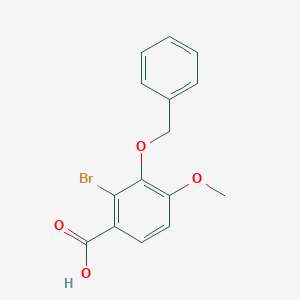

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-benzyloxy-4-methoxybenzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring bromine, benzyloxy, and methoxy substituents on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-benzyloxy-4-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-benzyloxy-4-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where palladium catalysts are used.

Oxidation and Reduction: The benzyloxy and methoxy groups can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation reactions can produce carboxylic acids or aldehydes .

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

One of the primary applications of 2-bromo-3-benzyloxy-4-methoxybenzoic acid is as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor in the production of taspine, a compound known for its potential therapeutic effects, particularly in anti-inflammatory and wound healing applications .

Organic Synthesis

The compound is utilized in organic synthesis due to its unique functional groups that allow for further chemical modifications. Its benzyloxy and methoxy groups enhance reactivity, making it suitable for various coupling reactions and transformations in synthetic pathways .

Case Study 1: Synthesis of Taspine Derivatives

In a study focused on the synthesis of taspine derivatives, researchers utilized this compound as a key intermediate. The study demonstrated that the compound could be effectively transformed into various taspine analogs through selective bromination and etherification reactions. These derivatives exhibited enhanced biological activity compared to the parent compound, indicating the potential for developing new anti-inflammatory agents .

Case Study 2: Coupling Reactions

Another significant application was reported in a study exploring coupling reactions involving this compound. The compound was successfully coupled with different amines to form novel amides, which were characterized using NMR spectroscopy and mass spectrometry. The resulting amides showed promising results in preliminary biological assays, suggesting their potential as drug candidates .

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by various reagents. In biological systems, its interactions with molecular targets such as enzymes or receptors are studied to understand its effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-methoxybenzoic acid: Similar structure but lacks the benzyloxy group.

3-Bromo-4-methoxybenzoic acid: Similar structure but with different substitution pattern.

Uniqueness

2-Bromo-3-benzyloxy-4-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups, which can influence its reactivity and interactions in various chemical and biological contexts .

Actividad Biológica

2-Bromo-3-benzyloxy-4-methoxybenzoic acid is a synthetic organic compound with potential pharmacological applications. Its structure includes a bromine atom and two ether functionalities (benzyloxy and methoxy), which may influence its biological activity. Understanding its biological properties is essential for exploring its potential therapeutic uses.

The molecular formula of this compound is C15H13BrO4, with a molecular weight of approximately 337.17 g/mol. The compound features:

- A bromine atom at the meta position.

- A benzyloxy group at the ortho position.

- A methoxy group at the para position relative to the carboxylic acid functionality.

These structural characteristics suggest that the compound may exhibit unique reactivity and biological interactions, particularly in medicinal chemistry.

Biological Activity

Research into the biological activity of this compound is limited; however, it shares structural similarities with other compounds known for their pharmacological properties. Here are some key insights:

Anti-inflammatory and Anti-cancer Properties

Compounds with similar structural motifs often exhibit anti-inflammatory and anti-cancer activities. For instance, derivatives of benzoic acid have been studied for their ability to inhibit inflammatory pathways and tumor growth. Preliminary studies suggest that this compound may also interact with biological targets involved in these processes, although specific studies are needed to confirm these effects .

The mechanism of action for this compound is hypothesized to involve:

- Interaction with enzymes and receptors implicated in inflammatory responses.

- Modulation of signaling pathways related to cancer cell proliferation.

The presence of the bromine atom may enhance its binding affinity to certain receptors or improve metabolic stability, which could be crucial for its therapeutic efficacy .

Case Studies

While specific case studies on this compound are scarce, related compounds have shown promising results. For example:

- A study on structurally similar compounds demonstrated significant inhibition of FAAH (fatty acid amide hydrolase) activity, which is involved in pain modulation .

- Another investigation highlighted the anti-hyperalgesic effects of similar benzoic acid derivatives in animal models, suggesting potential applications in pain management .

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally related compounds can provide insights into its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-methoxybenzoic acid | Bromine at meta position | Anti-inflammatory |

| 2-Bromo-4-methoxybenzoic acid | Bromine at ortho position | Anticancer |

| This compound Methyl Ester | Methyl ester derivative | Potentially similar activities |

This table illustrates how variations in structure can influence biological activity, highlighting the need for further exploration of this compound's pharmacological profile.

Propiedades

IUPAC Name |

2-bromo-4-methoxy-3-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-12-8-7-11(15(17)18)13(16)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQPGCQOYAYWKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Br)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326868 |

Source

|

| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135586-17-3 |

Source

|

| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.